molecular formula C18H18N4O B7435065 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one

3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No. B7435065
M. Wt: 306.4 g/mol
InChI Key: VPQYMFUCVABCPU-UHFFFAOYSA-N
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Description

3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one, also known as MBZM, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. MBZM is a benzazepine derivative that has been shown to exhibit a range of biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. Specifically, 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one has been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one has also been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve insulin sensitivity and glucose metabolism, which could have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to some other compounds that have similar biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several potential future directions for research on 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases, and further studies are needed to fully understand its mechanism of action in this context. Additionally, there is growing interest in the potential use of 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one as a therapeutic agent for metabolic disorders such as diabetes and obesity, and further research is needed to explore these potential applications. Finally, there is a need for more studies to investigate the safety and toxicity of 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one in animal and human models.

Synthesis Methods

The synthesis of 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one involves a multistep process that begins with the reaction of 2-(1-methylbenzimidazol-2-yl)aniline with ethyl acetoacetate in the presence of a base. This reaction produces the intermediate compound, 3-(1-methylbenzimidazol-2-yl)-3-oxopropanenitrile, which is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent to yield the final product, 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one.

Scientific Research Applications

3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one has been the subject of numerous scientific studies due to its potential applications in medical research. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one can protect against neurotoxicity and oxidative stress, which are both implicated in the development of these diseases.

properties

IUPAC Name

3-[(1-methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-22-16-9-5-4-8-14(16)20-18(22)21-15-11-10-12-6-2-3-7-13(12)19-17(15)23/h2-9,15H,10-11H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYMFUCVABCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3CCC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one

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